molecular formula C11H22O2 B1582431 Heptyl butyrate CAS No. 5870-93-9

Heptyl butyrate

Cat. No. B1582431
CAS RN: 5870-93-9
M. Wt: 186.29 g/mol
InChI Key: JPQHLIYIQARLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl butyrate is a colorless liquid with a chamomile-like odor . It is found abundantly in fresh apples and plums . It is a flavor ester that occurs naturally in babaco fruit . It is an attractant for Vespula pensylvanica, a species of Yellow Jacket .


Molecular Structure Analysis

The empirical formula of Heptyl butyrate is C11H22O2 . The linear formula is CH3CH2CH2CO2(CH2)6CH3 . The molecular weight is 186.29 g/mol .


Physical And Chemical Properties Analysis

Heptyl butyrate is a colorless liquid . It has a boiling point of 226 ºC and is soluble in ethanol and propylene glycol . Its water solubility is 33 mg/L (estimated) .

Scientific Research Applications

Attractant for Yellowjackets and Other Wasps

Heptyl butyrate (HB) is a highly specific attractant for yellowjackets, particularly the common western species, Vespula pensylvanica. It has been found superior to other compounds for this purpose. Field experiments have demonstrated HB's effectiveness in attracting various wasp species, indicating its potential use in pest control strategies (Davis et al., 1972). Further research has explored HB as a putative pheromone involved in the social communication of invasive Vespula germanica wasps, suggesting its role in influencing wasp foraging behavior (Buteler et al., 2018).

Cell Cycle Modulation

HB's related compound, sodium butyrate, has been studied for its impact on cell cycle events. It's an effective inhibitor of DNA synthesis in HeLa cells and can induce ectopic hormone production. This offers insights into potential applications in cellular biology and cancer research (Fallon & Cox, 1979).

Gut Microbiota and Health

Studies on butyrate, closely related to heptyl butyrate, have revealed its crucial role in gut health. Butyrate is a by-product of microbial fermentation in the intestine and plays a significant role in maintaining colonic health by regulating gene expression, immune modulation, and reducing oxidative stress. This has implications for both human medicine and animal production (Bedford & Gong, 2017).

Application in Controlled Fermentation Systems

Heptyl butyrate's analog, butyrate, is also being studied in controlled fermentation systems. Insights into butyrate production in these systems have applications in biohydrogen systems and gut models, crucial for understanding butyrate's role in human/animal colon health (Esquivel-Elizondo et al., 2017).

Novel Attractants for Pest Control

Heptyl butyrate has been identified as an attractant in pest control strategies, particularly against leaf-cutting ants. It shows potential as an additive in toxic baits for managing such pests, highlighting its role in agricultural and forestry pest management (Alma et al., 2019).

Histone Deacetylase Inhibition

Butyrate, a compound related to heptyl butyrate, has been recognized for its properties as a histone deacetylase inhibitor (HDACi). This attribute is significant in the study of epigenetics and anti-neoplastic treatments, suggesting its application in cancer research and therapy (Rada-Iglesias et al., 2007).

Safety And Hazards

Heptyl butyrate is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Prolonged inhalation of high concentrations may damage the respiratory system .

properties

IUPAC Name

heptyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQHLIYIQARLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042038
Record name Heptyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a camomile odour
Record name Heptyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Heptyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

225.00 to 226.00 °C. @ 760.00 mm Hg
Record name Heptyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, soluble in alcohol, propylene glycol; insoluble in water
Record name Heptyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Heptyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8555 (30°/30°)
Record name Heptyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Heptyl butyrate

CAS RN

5870-93-9
Record name Heptyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5870-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, heptyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YF38H29F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Heptyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-57.5 °C
Record name Heptyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptyl butyrate
Reactant of Route 2
Reactant of Route 2
Heptyl butyrate
Reactant of Route 3
Reactant of Route 3
Heptyl butyrate
Reactant of Route 4
Reactant of Route 4
Heptyl butyrate
Reactant of Route 5
Reactant of Route 5
Heptyl butyrate
Reactant of Route 6
Reactant of Route 6
Heptyl butyrate

Citations

For This Compound
432
Citations
HC Reed, PJ Landolt - The Great Lakes Entomologist, 2002 - scholar.valpo.edu
… , heptyl butyrate and combinations of acetic acid and either isobutanol or heptyl butyrate. … They responded similarly, with attraction only to heptyl butyrate. Three yellowjacket species …
Number of citations: 27 scholar.valpo.edu
PJ Landolt, A Pantoja, D Green - Journal of the Entomological …, 2005 - journal.entsocbc.ca
… rufa were captured primarily in traps baited with heptyl butyrate. Queens and workers of D. maculata were captured primarily in traps baited with acetic acid, or acetic acid plus …
Number of citations: 30 journal.entsocbc.ca
M Buteler, P Fernandez, T Stadler, DK Weaver… - Insectes sociaux, 2018 - Springer
… Pure heptyl butyrate elicited the greatest response although all the concentrations tested were attractive. When heptyl butyrate … Results from our study suggest that heptyl butyrate is a …
Number of citations: 8 link.springer.com
HG Davis, RJ Peterson, WM Rogoff… - Environmental …, 1972 - academic.oup.com
… (1969) determined that heptyl butyrate (HB) is a highly specific … designed to compare heptyl butyrate with another promising … slightly more effective than heptyl butyrate as an attractant. …
Number of citations: 24 academic.oup.com
JF MacDonald, RD Akre, WB Hill - Environmental Entomology, 1973 - academic.oup.com
… This paper reports the species of Vespu/a attracted to heptyl butyrate in the Pullman area, and it discusses the importance of timing when attractant traps are used to control yellowjacket …
Number of citations: 32 academic.oup.com
PJ Landolt, M Toth, J Josvai - 2007 - academia.edu
… germanica did not respond to acetic acid or to heptyl butyrate. V. vulgaris also responded … heptyl butyrate in Europe as an attractant for social wasps. As in North America, heptyl butyrate …
Number of citations: 31 www.academia.edu
WM Rogoff, HG Davis, TP McGovern… - Annals of the …, 1973 - academic.oup.com
… Heptyl butyrate showed minor attraction to Hippclates … collusor, only heptyl butyrate showed any activity, and it attracted … chemicals which are in some way related to heptyl butyrate and …
Number of citations: 8 academic.oup.com
PJ Landolt - Environmental Entomology, 1998 - academic.oup.com
… numbers in traps baited with heptyl butyrate, acetic acid and heptyl butyrate, acetic acid and … in traps baited with heptyl butyrate or acetic acid and heptyl butyrate, with no apparent effect …
Number of citations: 95 academic.oup.com
AM El‐Sayed, LA Manning, CR Unelius… - Pest Management …, 2009 - Wiley Online Library
… –22.6 mg day −1 of heptyl butyrate were more attractive than polyethylene bags emitting approximately 14.7–16.8 mg day −1 of heptyl butyrate in the field. Electroantennogram (EAG) …
Number of citations: 34 onlinelibrary.wiley.com
PJ Landolt, HC Reed, DJ Ellis - Florida Entomologist, 2003 - JSTOR
… amounts of heptyl butyrate for maximum … heptyl butyrate emitted at varied release rates, and the first documentation of worker V germanica and V squamosa response to heptyl butyrate …
Number of citations: 30 www.jstor.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.